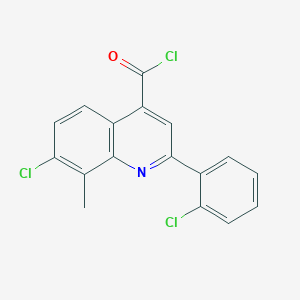

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Description

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160263-60-4) is a halogenated quinoline derivative with a molecular formula of C₁₇H₁₀Cl₃NO and a molecular weight of 334.22 g/mol . It features a quinoline core substituted with chlorine at position 7, a methyl group at position 8, and a 2-chlorophenyl moiety at position 2. The 4-carbonyl chloride group renders it highly reactive, making it a valuable intermediate in synthesizing amides, esters, and other functionalized quinoline derivatives for pharmaceutical and agrochemical research .

Properties

IUPAC Name |

7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO/c1-9-13(18)7-6-10-12(17(20)22)8-15(21-16(9)10)11-4-2-3-5-14(11)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNBBVBUUMWVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168177 | |

| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-60-4 | |

| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2-chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthesis Steps

| Step | Reaction Conditions | Reagents |

|---|---|---|

| 1 | Skraup synthesis | Aniline derivative, glycerol, sulfuric acid, oxidizing agent |

| 2 | Electrophilic aromatic substitution | 2-Chlorophenyl group donor, catalyst |

| 3 | Chlorination | Chlorinating agent |

| 4 | Methylation | Methylating agent |

| 5 | Conversion to carbonyl chloride | Thionyl chloride |

Industrial Production Considerations

In an industrial setting, the synthesis of this compound would be scaled up using large reactors and continuous flow processes to maintain efficiency and safety. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Research Findings and Applications

Research on quinoline derivatives, including 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, highlights their potential in medicinal chemistry due to their antimicrobial and antimalarial properties. The compound's reactivity makes it a valuable intermediate for synthesizing more complex molecules with potential applications in drug development and chemical synthesis.

Biological Activity

Quinoline derivatives have shown significant biological activity, including antimicrobial and anticancer effects. The specific biological activity of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride would depend on its structure and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Organic Synthesis

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is commonly used as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, facilitates the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Key Reactions

- Substitution Reactions : The chloro groups can be replaced by nucleophiles (e.g., amines) under suitable conditions.

- Oxidation/Reduction : The quinoline core can be modified to yield derivatives with altered electronic properties.

- Coupling Reactions : Utilizes palladium or copper catalysts to form more complex structures.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in the development of bioactive molecules, particularly enzyme inhibitors and receptor modulators. Its structural features allow it to interact effectively with biological targets, which is crucial for drug design.

Case Studies

- Research indicates that derivatives of this compound exhibit significant activity against specific enzymes, suggesting potential therapeutic applications in treating diseases linked to those enzymes.

Material Science

In addition to its biological applications, 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications.

Biological Research

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Studies have shown that the specific substitution pattern influences its binding affinity and specificity, making it a candidate for further investigation in biological systems.

Uniqueness

The distinct substitution pattern of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride imparts unique electronic and steric properties compared to similar compounds, enhancing its versatility as an intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substitutions on the quinoline core influence its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : Compounds with multiple chlorine atoms (e.g., 2,4-dichlorophenyl in CAS 1160256-71-2) exhibit increased electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols .

- Solubility: Alkoxy substituents (e.g., propoxy in CAS 1160263-79-5) improve solubility in non-polar solvents, whereas halogenated analogs favor dichloromethane or THF .

Physicochemical Properties

- Reactivity : The target compound’s carbonyl chloride reacts vigorously with water, alcohols, and amines. Its reactivity is intermediate between less-hindered analogs (e.g., 3-chlorophenyl derivative) and bulkier isobutoxy-substituted compounds .

- Thermal Stability: Halogenated quinolines generally decompose above 200°C. No melting point data is available for the target compound, but related derivatives like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 401604-07-7) melt at 245–247°C, suggesting similar thermal resilience .

Biological Activity

7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₇H₁₀Cl₃NO

- CAS Number : 1160263-60-4

- Molecular Weight : 364.62 g/mol

- Structure : The compound features a quinoline core substituted with chlorine and carbonyl groups, which are crucial for its biological activity.

The biological activity of 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is primarily attributed to its ability to interact with various biological targets. Quinoline derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Quinoline compounds often exhibit significant antibacterial and antifungal properties due to their ability to inhibit nucleic acid synthesis.

- Anticancer Activity : Research indicates that certain derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways.

Anticancer Activity

A notable study involving quinoline derivatives, including 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, demonstrated potent cytotoxic effects against various cancer cell lines. The compound was evaluated alongside other hydrazones derived from quinoline, revealing promising results:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Hydrazone I | SF-295 (CNS Cancer) | 0.688 | Apoptosis induction |

| Hydrazone II | A549 (Lung Cancer) | 0.450 | Cell cycle arrest |

| Hydrazone III | MCF7 (Breast Cancer) | 0.320 | Inhibition of proliferation |

These findings suggest that modifications to the quinoline structure can enhance anticancer activity, indicating a need for further exploration of structure-activity relationships (SAR) in this class of compounds .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of 7-chloroquinoline exhibit significant activity against various bacterial strains and fungi. The mechanism typically involves the inhibition of DNA gyrase or topoisomerase enzymes, which are critical for bacterial DNA replication.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride effectively inhibited the growth of multiple cancer cell lines with varying degrees of sensitivity.

- Structure-Activity Relationship Analysis : Research highlighted that specific substitutions on the quinoline ring significantly impacted the biological efficacy of the compounds, leading to the identification of several lead candidates for further development.

- Animal Models : Preliminary studies in animal models have suggested that compounds based on this structure could reduce tumor size and improve survival rates when combined with existing chemotherapeutic agents.

Q & A

Q. Q1. What are the recommended synthetic routes for 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis of quinoline carbonyl chlorides typically involves reacting quinoline carboxylic acids with chlorinating agents. A validated method involves using phosphorus oxychloride (POCl₃) as both a solvent and catalyst. For example, in the synthesis of structurally similar esters (e.g., 4-chlorophenyl quinoline-2-carboxylate), quinaldic acid and 4-chlorophenol were heated with POCl₃ at 353–363 K for 8 hours, yielding 90% after recrystallization from ethanol . For the target compound, substituting the phenol derivative with 2-chlorophenyl groups and introducing the 8-methyl substituent would require careful control of stoichiometry and temperature. Optimization may involve:

- Stepwise chlorination : Introducing chlorine at positions 7 and 2 sequentially to avoid side reactions.

- Protecting groups : Using temporary protecting groups (e.g., acetyl) for the methyl substituent during chlorination steps.

- Reaction monitoring : Employing TLC or HPLC to track intermediate formation and adjust reaction times.

Structural Characterization

Q. Q2. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer: A multi-technique approach is critical:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., quinoline-phenyl plane angles ~14–32° in similar compounds ), and confirms the carbonyl chloride moiety.

- ¹H/¹³C NMR : Key signals include the deshielded carbonyl carbon (~165–170 ppm) and aromatic protons influenced by electron-withdrawing Cl substituents.

- HRMS : Validates molecular weight (expected [M+H]⁺: ~332.18) and isotopic patterns for Cl atoms .

- IR spectroscopy : Confirms C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

Handling Hygroscopicity and Reactivity

Q. Q3. How should researchers manage the hygroscopicity and reactivity of the carbonyl chloride group during experiments?

Answer: The carbonyl chloride group is highly reactive and moisture-sensitive. Best practices include:

- Anhydrous conditions : Use Schlenk lines or gloveboxes for synthesis and handling.

- Storage : Store under inert gas (Ar/N₂) at 253–273 K in sealed, desiccated containers .

- Quenching protocols : Neutralize excess POCl₃ with sodium bicarbonate post-reaction to prevent hydrolysis to carboxylic acid .

Contradictory Spectral Data

Q. Q4. How can researchers address discrepancies in reported melting points or spectral data across studies?

Answer: Discrepancies often arise from impurities, polymorphs, or instrumental variability. Mitigation strategies:

- Purification : Recrystallize from ethanol or ethyl acetate to isolate pure polymorphs .

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid ).

- Standardization : Calibrate instruments using reference compounds (e.g., 4-Chloro-2-phenylquinoline, mp 62–64°C ).

| Compound | Reported Melting Point | Source |

|---|---|---|

| 4-Chloro-2-phenylquinoline | 62–64°C | |

| 8-Chloro-2-methylquinoline | 173 K (crystal study) |

Introducing Diverse Substituents

Q. Q5. What strategies enable late-stage diversification of substituents on the quinoline core while preserving the carbonyl chloride group?

Answer: Advanced functionalization requires selective reaction conditions:

- Suzuki-Miyaura coupling : Introduce aryl groups at position 2 using Pd catalysts, ensuring the carbonyl chloride is protected as a stable ester .

- Directed ortho-metalation : Use directing groups (e.g., methyl at position 8) to regioselectively add substituents .

- Microwave-assisted synthesis : Accelerate reactions to minimize side-product formation from reactive intermediates.

Mechanistic Insights in Chlorination

Q. Q6. What mechanistic pathways explain the chlorination of the quinoline backbone, and how do substituents influence reactivity?

Answer: Chlorination proceeds via electrophilic aromatic substitution (EAS) or radical pathways:

- EAS : Electron-donating groups (e.g., methyl at position 8) activate the ring, favoring chlorination at positions 2 and 7. Steric effects from the 2-chlorophenyl group may direct chlorination to position 7 .

- Radical pathways : UV light or radical initiators (e.g., AIBN) enable regioselective chlorination in non-polar solvents.

Stability Under Analytical Conditions

Q. Q7. How does the compound degrade under common analytical conditions (e.g., LC-MS), and how can degradation be minimized?

Answer: The carbonyl chloride may hydrolyze to carboxylic acid in aqueous environments:

- LC-MS optimization : Use acidic mobile phases (0.1% formic acid) and low-temperature autosamplers to stabilize the compound.

- Derivatization : Convert to methyl ester via diazomethane for long-term stability during analysis .

Computational Modeling

Q. Q8. How can computational methods (e.g., DFT) predict reactivity or interactions of this compound?

Answer: Density Functional Theory (DFT) calculations can:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites for reaction planning.

- Simulate spectra : Compare computed IR/NMR data with experimental results to validate structures .

- Docking studies : Model interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.